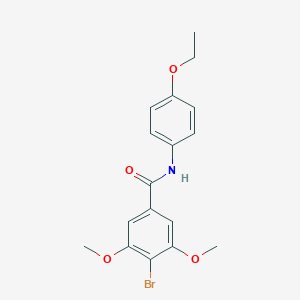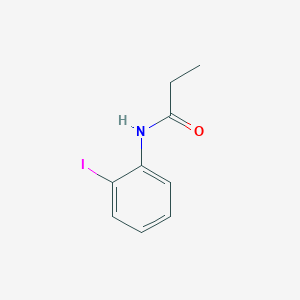
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide, also known as BED, is a chemical compound that has been extensively studied for its potential use in scientific research. BED belongs to the family of benzamide derivatives, which are known for their diverse biological activities. BED has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. This compound has also been found to bind to the CB1 receptor, a receptor that is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. This compound has also been found to exhibit antiproliferative effects, making it a potential candidate for cancer therapy. In addition, this compound has been found to exhibit antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. This compound has also been found to exhibit potent activity against certain types of cancer cells, making it a potential candidate for cancer therapy. However, this compound also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential for use in certain research applications.
Future Directions
There are several future directions for research on 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand its biological activity. Another potential direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases. Further research is also needed to determine the optimal dosage and administration of this compound for different applications. Finally, research is needed to investigate the potential side effects and toxicity of this compound, in order to ensure its safety for use in humans.
Synthesis Methods
The synthesis of 4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antiproliferative, anti-inflammatory, and analgesic effects. This compound has also been found to exhibit potent activity against certain types of cancer cells, making it a potential candidate for cancer therapy.
Properties
Molecular Formula |
C17H18BrNO4 |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
4-bromo-N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO4/c1-4-23-13-7-5-12(6-8-13)19-17(20)11-9-14(21-2)16(18)15(10-11)22-3/h5-10H,4H2,1-3H3,(H,19,20) |
InChI Key |
IISFGEVPUAZCAH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)






![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)


